N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
Description
N-(2-(4-Ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound known for its unique chemical properties and diverse applications. This compound features a pyrimidine ring, a benzene ring, and various functional groups, contributing to its versatility in chemical reactions and its significance in scientific research.
Properties
IUPAC Name |
N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-4-13-10-16(20)19(11-17-13)8-7-18-24(21,22)15-9-12(2)5-6-14(15)23-3/h5-6,9-11,18H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVGUMOLYAXSOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multi-step organic synthesis. A common route starts with the construction of the pyrimidine ring, followed by the incorporation of the ethyl group and subsequent introduction of the benzenesulfonamide moiety. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and temperature control to achieve the desired yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for efficiency and scalability. Continuous flow chemistry might be employed to streamline the process, reducing the reaction times and enhancing safety. The industrial methods often focus on cost-effective and environmentally friendly practices to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: N-(2-(4-Ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: It can undergo reduction reactions, leading to the formation of reduced forms.
Substitution: The compound is amenable to nucleophilic and electrophilic substitution reactions due to its functional groups.
Common Reagents and Conditions: Reagents such as strong oxidizing agents (e.g., potassium permanganate) for oxidation, reducing agents (e.g., lithium aluminum hydride) for reduction, and various nucleophiles for substitution reactions are commonly used. The conditions vary based on the specific reaction, involving controlled temperatures, pH, and solvents.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield sulfone or sulfoxide derivatives, while reduction may lead to amines or alcohols. Substitution reactions can introduce new functional groups onto the benzene or pyrimidine rings.
Scientific Research Applications
N-(2-(4-Ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide has broad applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic potential in treating various diseases due to its biochemical properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The pyrimidine and benzenesulfonamide moieties allow it to bind to specific sites, modulating biological pathways. This binding can inhibit or activate certain biochemical processes, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Other Compounds: Compared to other pyrimidine-based compounds
Biological Activity
N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O3S |
| Molecular Weight | 366.45 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCCCC1=CC(=O)N(C(=N1)CCN(C)C)C(=O)NS(=O)(=O)C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cell proliferation and apoptosis, similar to other sulfonamide derivatives. The exact mechanism of action remains to be fully elucidated, but it likely involves modulation of signaling pathways related to cancer cell survival and growth.
Anticancer Properties
Recent research has indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance:
- Cytotoxicity : In vitro studies have shown that related compounds possess cytotoxic effects against various cancer cell lines, with IC50 values often in the nanomolar range. For example, a related compound demonstrated IC50 values ranging from 5 to 10 nM against drug-resistant cancer cell lines .
- Mechanistic Insights : Mechanistic studies have revealed that these compounds can disrupt microtubule formation, leading to mitotic arrest and subsequent apoptosis in cancer cells. This disruption is similar to the action of established chemotherapeutic agents .
- In Vivo Efficacy : Xenograft models have demonstrated that these compounds can significantly reduce tumor size in vivo, suggesting their potential as effective anticancer agents .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key observations include:
- Substituent Effects : The presence and position of methoxy and ethyl groups appear crucial for enhancing cytotoxic activity. For instance, compounds with methoxy substitutions at specific positions on the aromatic ring showed increased potency compared to their unsubstituted counterparts .
- Analog Studies : Variations in the pyrimidine moiety have been explored, indicating that specific modifications can lead to improved solubility and bioavailability without compromising anticancer efficacy .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Sulfonamide Derivatives : A study published in Cancer Research evaluated a series of sulfonamide derivatives for their anticancer properties, highlighting a compound with similar structural features as having a marked effect on cell viability across multiple cancer types .
- Xenograft Model Evaluation : In a xenograft study, a structurally related compound was administered to mice bearing human tumor cells. The treatment resulted in significant tumor regression compared to controls, underscoring the potential therapeutic application of these compounds .
Q & A
Basic Research: Synthesis Optimization
Q: What methodologies are recommended for optimizing the multi-step synthesis of pyrimidine-sulfonamide derivatives like this compound? A:
- Stepwise Functionalization : Begin with pyrimidinone intermediates (e.g., 4-ethyl-6-oxopyrimidine), followed by sulfonylation using 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH in THF at 0–5°C) .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution efficiency. Ethanol or methanol is suitable for final recrystallization .
- Catalytic Control : Potassium carbonate or triethylamine aids in deprotonation during sulfonamide bond formation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Basic Research: Structural Characterization
Q: How can researchers resolve discrepancies between computational and experimental structural data for this compound? A:
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to confirm bond angles, torsion angles, and hydrogen bonding. For example, intramolecular N–H⋯N bonds in pyrimidine derivatives can stabilize crystal packing .
- Spectroscopic Validation : Compare experimental -/-NMR chemical shifts with DFT-calculated values (B3LYP/6-31G* basis set). Discrepancies >0.3 ppm suggest conformational flexibility or crystal-packing effects .
Advanced Research: Structure-Activity Relationship (SAR) Studies
Q: What strategies are effective for designing SAR studies on sulfonamide-pyrimidine hybrids? A:
- Functional Group Modulation : Replace the 4-ethyl group with bulkier substituents (e.g., isopropyl) to assess steric effects on target binding. Use Suzuki coupling for aryl group introduction .
- Bioisosteric Replacement : Substitute the methoxy group with electron-withdrawing groups (e.g., nitro) to evaluate electronic effects on biological activity. Monitor inhibitory potency via enzyme assays (e.g., kinase inhibition) .
- Crystallographic SAR : Compare X-ray structures of analogs (e.g., dihedral angles between pyrimidine and sulfonamide planes) to correlate conformational rigidity with activity .
Advanced Research: Stability Under Physiological Conditions
Q: How can researchers evaluate the hydrolytic stability of the sulfonamide linkage in vitro? A:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) at 37°C. Quantify degradation products via HPLC-MS. Sulfonamides are typically stable below pH 3 but hydrolyze slowly in alkaline media .
- Metabolite Profiling : Use liver microsomes to identify phase I metabolites. The ethyl group on pyrimidine may undergo oxidative dealkylation, detected via LC-HRMS .
Advanced Research: Computational Pharmacokinetics Prediction
Q: Which in silico tools are reliable for predicting the ADME properties of this compound? A:
- LogP Estimation : Use Molinspiration or SwissADME to calculate partition coefficients. The methoxy and methyl groups enhance lipophilicity (~LogP 2.5–3.0), favoring blood-brain barrier penetration .
- CYP450 Inhibition : Screen with Schrödinger’s QikProp. Sulfonamides often inhibit CYP2C9; validate with fluorescence-based assays .
Advanced Research: Crystallographic Data Contradictions
Q: How to address inconsistencies in reported crystal structures of related pyrimidine-sulfonamides? A:
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for high-R datasets. For example, adjust BASF parameters to model pseudo-merohedral twinning .
- Hydrogen Bond Analysis : Compare intermolecular interactions (e.g., C–H⋯O vs. N–H⋯N) across polymorphs. Weak C–H⋯π bonds may explain packing variations .
Advanced Research: Biological Target Identification
Q: What experimental approaches can prioritize plausible biological targets for this compound? A:
- Proteome Mining : Use reverse docking (e.g., idTarget) against kinases or carbonic anhydrases, which commonly bind sulfonamides. Validate via SPR (surface plasmon resonance) .
- Transcriptomic Profiling : Treat cell lines (e.g., HeLa) and analyze differentially expressed genes via RNA-seq. Overexpression of apoptosis-related genes (e.g., BAX) may indicate pro-death activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
